Adenosine A1 Receptor Antagonism: Comparative Affinity and Selectivity Profile
In a class-level inference, the 2-phenyl-4-hydroxy-1,8-naphthyridin-4-one core, which shares the key 4-oxo tautomer and aromatic substitution pattern with 2-methyl-1,8-naphthyridin-4(1H)-one, is crucial for high-affinity A1 adenosine receptor antagonism. The study demonstrated that 4-OH substituted derivatives (like the target compound's core) possess significantly higher affinity for the A1 receptor compared to analogs lacking this functionality. For instance, compound 25d, a 7-chloro analog of the same core, exhibited a Ki of 0.15 nM for A1, with an A2A/A1 selectivity ratio of 670 and an A3/A1 selectivity ratio of 14,000 [1].
| Evidence Dimension | A1 Adenosine Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold representative (4-OH, 7-Cl derivative 25d): Ki = 0.15 nM |
| Comparator Or Baseline | Unsubstituted or differently substituted 1,8-naphthyridine analogs (e.g., 7-OCH3, 7-NH2 derivatives): Ki values ranging from 1.0 to >100 nM |
| Quantified Difference | >6.6-fold to >660-fold improvement in affinity for the 4-OH substituted core |
| Conditions | Binding studies in bovine brain cortical membranes |
Why This Matters
This quantitative data confirms the critical importance of the 4-oxo/4-hydroxy tautomer for high-affinity A1 receptor binding, directly supporting the procurement of 2-methyl-1,8-naphthyridin-4(1H)-one as a privileged scaffold for developing potent and selective A1 antagonists.
- [1] Ferrarini, P. L., Mori, C., Manera, C., Martinelli, A., Mori, F., Saccomanni, G., ... & Lucacchini, A. (2000). A novel class of highly potent and selective A1 adenosine antagonists: structure-affinity profile of a series of 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 43(15), 2814-2823. View Source
